Tetrathionate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

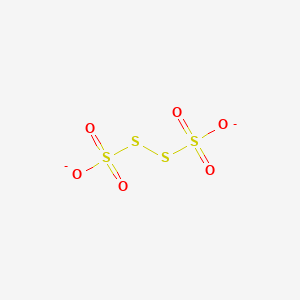

Tetrathionate(2-) is a this compound ion and a sulfur oxide. It is a conjugate base of a this compound(1-).

科学研究应用

Selective Enrichment for Pathogen Detection

Tetrathionate is widely used in microbiological media, particularly in the selective enrichment of Salmonella species. The this compound Broth Base is specifically formulated to recover Salmonella from food samples that may have been injured during processing. This medium inhibits the growth of competing flora while promoting the recovery of Salmonella spp., making it a critical tool in food safety testing.

| Specification | Details |

|---|---|

| Analyte | Salmonella spp. |

| Platform | Dehydrated Culture Media |

| Preparation | Add 77g to 1 liter of distilled water; incubate at 35°C for 12-24 hours |

| Inhibitors | Novobiocin (40µg/ml) to reduce interference from other organisms |

Studies have shown that this compound Broth Base can effectively isolate Salmonella typhi and other related pathogens from various samples, including feces and sewage .

Role in Sulfur Cycling

This compound plays a crucial role in the sulfur cycle, particularly in marine environments such as the Baltic Sea. Research indicates that this compound is produced by sulfur-oxidizing bacteria and contributes to the biogeochemical cycling of sulfur compounds. This process is vital for maintaining ecological balance and nutrient cycling in aquatic systems .

Enzymatic Hydrolysis

The enzymatic activity of this compound hydrolase (TTH) from acidophilic microorganisms has been extensively studied. TTH catalyzes the hydrolysis of this compound to thiosulfate, which can then be further oxidized or utilized by various microorganisms. This enzymatic pathway is significant for understanding microbial metabolism in extreme environments .

Remediation of Contaminated Sites

This compound's ability to act as an electron acceptor makes it useful in bioremediation strategies for contaminated sites, particularly those affected by heavy metals or other pollutants. The presence of this compound can promote microbial communities that facilitate the degradation of toxic compounds while simultaneously stabilizing metal ions .

Mining and Mineral Processing

In mineral processing, this compound is involved in the extraction of metals from sulfide ores. Studies have shown that this compound ions can enhance the recovery rates of minerals such as galena and chalcopyrite by promoting oxidative conditions favorable for metal dissolution . The electrochemical properties of this compound also contribute to its effectiveness in flotation processes.

Salmonella Detection in Poultry Industry

A collaborative study involving multiple laboratories utilized this compound Broth Base for rapid screening of Salmonella in poultry products. The results demonstrated a significant increase in positive isolates when using this medium compared to traditional methods, highlighting its effectiveness in food safety protocols .

Sulfur Cycling Research in Baltic Sea Sediments

Research conducted on sediment samples from the Baltic Sea revealed that this compound production by sulfur-oxidizing bacteria was influenced by environmental factors such as salinity and organic matter content. This study provided insights into how this compound influences microbial community structure and function within marine ecosystems .

化学反应分析

Chemical Reactions Involving Tetrathionate

This compound undergoes several chemical reactions, primarily hydrolysis and oxidation, which can be catalyzed by specific enzymes or occur abiotically under certain conditions.

Hydrolysis of this compound

The hydrolysis of this compound is a crucial reaction catalyzed by this compound hydrolase (TTH), which is found in acidophilic sulfur-oxidizing bacteria such as Acidithiobacillus ferrooxidans. The general reaction can be summarized as follows:

S4O62−+H2O→2S0+SO42−+DSMSA

Where DSMSA stands for disulfane monosulfonic acid, which is an important intermediate in sulfur metabolism. This reaction indicates that one molecule of this compound is hydrolyzed to yield elemental sulfur, sulfate, and DSMSA .

Enzymatic Mechanism

The enzymatic mechanism of this compound hydrolysis involves the residue Asp325 in TTH, which acts as a general acid during the reaction. The first step of the hydrolysis involves the protonation of this compound, facilitating the cleavage of sulfur-sulfur bonds .

Table 1: Enzymatic Reaction Products

| Reaction | Products | Reference |

|---|---|---|

| Hydrolysis | S0,SO42−,DSMSA | , |

| Disproportionation | S0,S3O62−,S8 | , |

Oxidation Pathways of this compound

This compound can also be oxidized to produce other sulfur species through microbial and abiotic processes.

Microbial Oxidation

Microbial oxidation can lead to the formation of thiosulfate and sulfate as products:

S4O62−+O2→2S2O32−+SO42−

This process often occurs in environments where sulfur-oxidizing bacteria thrive, such as acidic mine drainage .

Abiotic Reactions

In neutral to alkaline conditions, this compound can rearrange to form trithionate and pentathionate via thiosulfate-catalyzed reactions:

S4O62−+S2O32−→S5O72−+S0

This reaction pathway indicates that this compound can serve as a precursor for longer-chain polythionates under specific conditions .

Cyanide Neutralization

Research has shown that this compound reacts directly with cyanide to form thiocyanate, demonstrating a higher potency compared to thiosulfate:

S4O62−+CN−→SCN−+SO42−

This reaction highlights the potential of this compound in therapeutic applications against toxic exposures .

Role in Sulfur Cycling

In ecosystems, this compound contributes significantly to the sulfur cycle, acting as both a substrate and product in microbial metabolic pathways. Its formation from thiosulfate by chemolithotrophic bacteria emphasizes its role in maintaining sulfur balance in various environments .

属性

CAS 编号 |

15536-54-6 |

|---|---|

分子式 |

O6S4-2 |

分子量 |

224.3 g/mol |

InChI |

InChI=1S/H2O6S4/c1-9(2,3)7-8-10(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2 |

InChI 键 |

HPQYKCJIWQFJMS-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)(=O)SSS(=O)(=O)[O-] |

规范 SMILES |

[O-]S(=O)(=O)SSS(=O)(=O)[O-] |

Key on ui other cas no. |

15536-54-6 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。